molecular formula C5H10ClNO3 B8627616 2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide

2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide

Cat. No. B8627616
M. Wt: 167.59 g/mol
InChI Key: JXJWHIAKIBOARJ-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

Sodium tert-butoxide (6.70 g, 59.7 mmol) was dissolved in tert-amyl alcohol (40 mL). To this, a tert-amyl alcohol solution (90 mL) of 2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide (4.00 g, 23.9 mmol) was added dropwise at room temperature over 30 minutes, and the mixture was stirred at room temperature for 2 hours. To this, methanol (25 mL) and water (1.5 mL) were successively added and the mixture was further stirred at room temperature for 30 minutes. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/methanol=80/20) to give 5-(hydroxymethyl)morpholin-3-one (Compound EE) (2.00 g, yield: 64%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Cl[CH2:8][C:9]([NH:11][CH:12]([CH2:15][OH:16])[CH2:13][OH:14])=[O:10].CO.O>C(O)(CC)(C)C>[OH:14][CH2:13][CH:12]1[NH:11][C:9](=[O:10])[CH2:8][O:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClCC(=O)NC(CO)CO
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(C)(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/methanol=80/20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1COCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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